![molecular formula C7H12N2 B13433803 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine CAS No. 160290-85-7](/img/structure/B13433803.png)
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate cyclopentane derivatives with hydrazine under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine can be compared with other similar compounds, such as:
2,4,7-Trimethyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-1-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N1-perhydrocyclopenta[d]pyrimidin-2-ylidenbenzene-1-sulfonamide: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
160290-85-7 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazine |
InChI |
InChI=1S/C7H12N2/c1-2-6-4-8-9-5-7(6)3-1/h4,6-7,9H,1-3,5H2 |
InChI Key |
JKBZKRVWPCKJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNN=CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


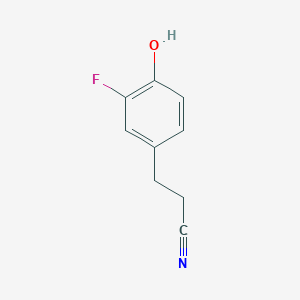
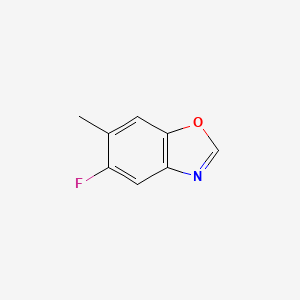
![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
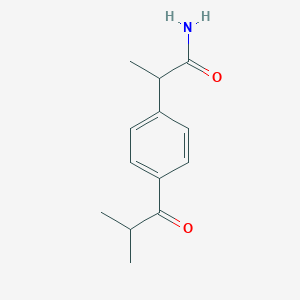
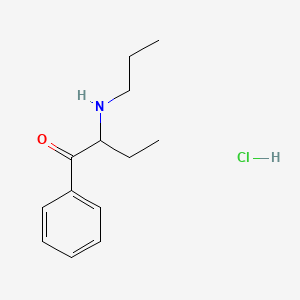

![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
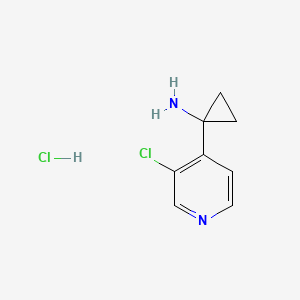
![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)



![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

